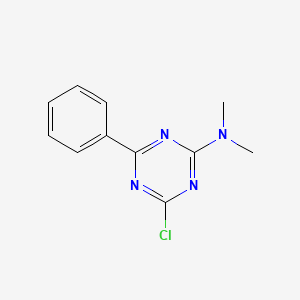

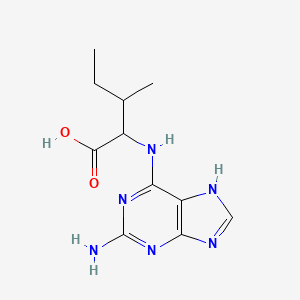

4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine” is a triazine-based compound. Triazines are a class of nitrogen-containing heterocycles. The triazine structure is often incorporated in various fields, including the production of herbicides and polymer photostabilisers . Some triazines display important biological properties . The compound has been synthesized from cyanuric chloride with aniline .

Synthesis Analysis

The synthesis of this compound involves the condensation of cyanuric chloride with aniline . Three novel triazine based organic chromophores with D-π-A (Donor-π system- Acceptor) push-pull type have been synthesized from 2, 4-diamino-6-phenyl-1,3,5-triazine as a starting material .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various spectroscopic techniques such as UV-Visible absorption, FT-IR, NMR, and Mass spectral techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . The reaction of cyanuric chloride with aniline leads to the formation of this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its photophysical and thermal properties . The compound showed positive solvatochromism compared to other compounds . The absorption in the UV region of these compounds was found to be less dependent on solvent polarities, whereas the red-shifted fluorescence was strongly dependent on solvent polarities . The TGA data indicates that the compound is stable up to 160 °C .科学的研究の応用

Synthesis and Chemical Reactivity

A key precursor for synthesizing various amines, 4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine demonstrates versatility in nucleophilic substitutions. For example, a study by Lim, Dolzhenko, and Dolzhenko (2014) explored the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, identifying some compounds as CGRP receptor antagonists, highlighting the pharmaceutical potential of derivatives (Lim, Dolzhenko, & Dolzhenko, 2014). This work exemplifies the compound's utility in generating biologically active derivatives through chemical transformations.

Biological and Pharmacological Applications

Several studies have shown the potential biological activity of derivatives, emphasizing their relevance in drug discovery and medicinal chemistry. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives from 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, demonstrating antimicrobial activities against various microorganisms. This suggests that 4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine derivatives could be promising candidates for developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Materials Science Applications

In the realm of materials science, derivatives of 4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine have been employed to develop luminescent covalent-organic polymers (COPs). Xiang and Cao (2012) synthesized porous luminescent COPs with high surface area and stability, demonstrating potential for detecting nitroaromatic explosives and small organic molecules. This underscores the compound's utility in creating advanced materials for sensing applications (Xiang & Cao, 2012).

作用機序

While the specific mechanism of action for this compound is not mentioned in the available data, it’s worth noting that triazine derivatives end-capped with donor/acceptor can produce high molecular nonlinearity . They exhibit intense, low energy absorption bands due to intramolecular charge transfer (ICT) between two groups of opposite nature .

特性

IUPAC Name |

4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4/c1-16(2)11-14-9(13-10(12)15-11)8-6-4-3-5-7-8/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWOGAHPXAPUSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)C2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2742707.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742711.png)

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide](/img/structure/B2742713.png)

![1-Acetyl-5-bromo-6-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}indoline](/img/structure/B2742716.png)

![N-cyclopropyl-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetamide](/img/structure/B2742717.png)

![5-((3-fluorobenzyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742719.png)

![6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2742728.png)

![1-(3-methoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2742729.png)

![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2742730.png)